2-Methoxy-3-(trifluoromethyl)pyridine CAS number 121643-44-5
2-Methoxy-3-(trifluoromethyl)pyridine CAS number 121643-44-5
CAS Number: 121643-44-5
This technical guide provides a comprehensive overview of 2-Methoxy-3-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound utilized as a key building block in the development of pharmaceuticals and agrochemicals.[1][2][3][4] This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.
Physicochemical and Spectroscopic Properties
2-Methoxy-3-(trifluoromethyl)pyridine is an organic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and an electron-withdrawing trifluoromethyl group at the 3-position.[1] These functional groups significantly influence its chemical properties, imparting polarity and enhancing its reactivity.[1] It is typically a colorless to pale yellow liquid under standard conditions.[1][5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | [][7][8] |
| Molecular Weight | 177.12 g/mol | [][7][9][10] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1][5] |
| Density | 1.297 g/mL at 25 °C | [][9] |
| Boiling Point | 43 °C at 15 torr | [] |
| Refractive Index | n20/D 1.441 | [9] |
| Flash Point | 47 °C (116.6 °F) - closed cup | [9] |
Table 2: Spectroscopic and Identification Data
| Identifier | Value | Source |
| CAS Number | 121643-44-5 | [7][8] |
| MDL Number | MFCD00153202 | [9] |
| InChI | 1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 | [][9] |
| InChI Key | SSAZZVQVJJXPMB-UHFFFAOYSA-N | [][9] |
| SMILES | COc1ncccc1C(F)(F)F | [9][10] |
| Spectroscopic Data | NMR, HPLC, LC-MS, and UPLC data are available from various commercial suppliers. | [11][12] |
Synthesis and Experimental Protocols
The synthesis of trifluoromethylpyridines (TFMPs), including 2-Methoxy-3-(trifluoromethyl)pyridine, generally follows established strategies for introducing trifluoromethyl groups into heterocyclic systems. While a specific, detailed protocol for this exact compound is not publicly available, the primary methods are well-documented.[2]
General Synthetic Strategies:
-
Chlorine/Fluorine Exchange: This is a common industrial method that starts with a trichloromethylpyridine derivative. The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction, typically using hydrogen fluoride (HF) or other fluorinating agents.[2][13]
-
Cyclocondensation Reactions: This approach involves constructing the pyridine ring from smaller, acyclic building blocks that already contain the trifluoromethyl group.[2][3] This method allows for precise placement of the substituents on the pyridine core.
-
Direct Trifluoromethylation: This involves the direct introduction of a -CF₃ group onto a pre-formed pyridine ring using a trifluoromethyl active species, such as trifluoromethyl copper. This is often used for substitutions with bromo- and iodopyridines.[2]
Example Experimental Protocol: Iodination (Downstream Reaction)
The following protocol describes a reaction using 2-Methoxy-3-(trifluoromethyl)pyridine as a starting material to produce 4-iodo-2-methoxy-3-(trifluoromethyl)pyridine, illustrating its utility and reactivity.[11]
-
Step 1: Prepare a solution of diisopropylamine (6.77 mmol) in tetrahydrofuran (THF, 20 mL) and cool to -78 °C.
-
Step 2: Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.77 mmol) dropwise to the solution and stir for 5 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Step 3: Add a solution of 2-Methoxy-3-(trifluoromethyl)pyridine to the reaction mixture.
-
Step 4: After an appropriate time, quench the reaction with a source of iodine to yield the iodinated product.
Note: This is a representative protocol for a reaction involving the title compound and is not a synthesis of the compound itself.
Applications in Research and Drug Development
2-Methoxy-3-(trifluoromethyl)pyridine is primarily categorized as a "useful research chemical" and a versatile building block for synthesizing more complex molecules.[4][] Its value stems from the unique properties conferred by the trifluoromethyl (-CF₃) group.
Key Roles:
-
Pharmaceutical Intermediate: The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous active pharmaceutical ingredients.[2] The -CF₃ group can enhance a drug candidate's metabolic stability, binding affinity, lipophilicity, and cell permeability.[14][15][16] Fluorinated pyridine derivatives have been investigated as components of transient receptor potential vanilloid 1 (TRPV1) antagonists.[14]
-
Agrochemical Synthesis: TFMP derivatives are crucial in the agrochemical industry for creating potent herbicides and fungicides.[2][3] The unique electronic properties of the trifluoromethyl group contribute to the biological activity of these compounds.[1]
-
Medicinal Chemistry: The pyridine ring provides a nitrogen atom capable of hydrogen bonding, while the -CF₃ group can occupy hydrophobic binding pockets in receptor proteins, making this scaffold highly valuable for rational drug design.[14]
Biological Activity and Signaling Pathways
While specific biological data or direct interactions with signaling pathways for 2-Methoxy-3-(trifluoromethyl)pyridine are not extensively documented in the available literature, its structural class is of significant interest. The broader family of fluorinated pyridine derivatives is known to be biologically active.[2][14]
The incorporation of this moiety into larger molecules is a deliberate strategy to modulate biological activity. For instance, related compounds have been designed as TRPV1 antagonists, suggesting a role in neuronal signaling pathways.[14] The trifluoromethyl group is known to increase metabolic stability, which can prolong the half-life and efficacy of drug candidates containing this motif.[14] However, it is important to note that the biological effects are typically associated with the final, more complex molecule rather than the intermediate building block itself.
Safety and Handling
2-Methoxy-3-(trifluoromethyl)pyridine is a flammable liquid and vapor that requires careful handling in a laboratory setting.[5][9]
Table 3: Safety and Hazard Information
| Hazard Type | Classification and Precautionary Statements | Source |
| Physical Hazard | Flammable liquid and vapor (H226). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. | [5][9] |
| Health Hazards | Acute Toxicity, Oral (Category 2, H300: Fatal if swallowed). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). | [5][9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (eyeshields, faceshield), and a suitable respirator (type ABEK EN14387 filter recommended). | [9] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). If swallowed, immediately call a POISON CENTER or doctor (P301 + P310). If in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338). | [9] |
| Storage Class | Flammable Liquids (Storage Class 3). | [9] |
References
- 1. CAS 121643-44-5: 2-methoxy-3-(trifluoromethyl)pyridine [cymitquimica.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. cphi-online.com [cphi-online.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. nexconn.com [nexconn.com]
- 8. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 9. 2-甲氧基-3-(三氟甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Methoxy-3-(trifluoromethyl)pyridine (96%) - Amerigo Scientific [amerigoscientific.com]
- 11. 121643-44-5|2-Methoxy-3-(trifluoromethyl)pyridine| Ambeed [ambeed.com]
- 12. 121643-44-5|2-Methoxy-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]
- 15. benchchem.com [benchchem.com]
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